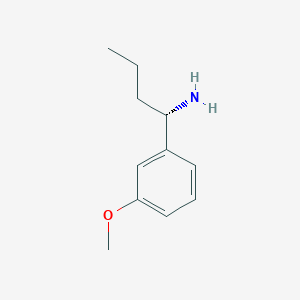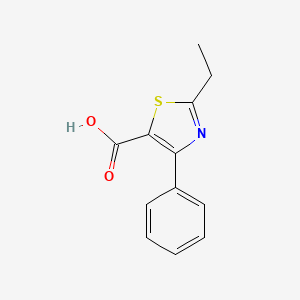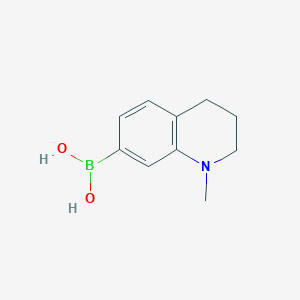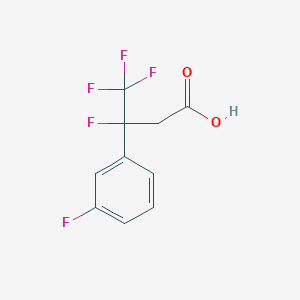
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-(3-fluorophenyl)butanoic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the selective introduction of fluorine atoms while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its use in the development of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,4,4-Tetrafluoro-2,3-bis(trifluoromethyl)butanoic acid
- 4-bromo-3,3,4,4-tetrafluoro-1-butanol
- 4’‘-ethyl-2’,3,4,5-tetrafluoro-1,1’:4’,1’'-terphenyl
Uniqueness
3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid stands out due to its specific arrangement of fluorine atoms and the presence of a fluorophenyl group. This unique structure imparts distinct chemical and physical properties, such as high stability, reactivity, and potential bioactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H7F5O2 |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
3,4,4,4-tetrafluoro-3-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-7-3-1-2-6(4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
InChI Key |
HFJDAWVGGGIJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
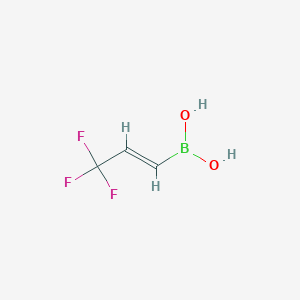

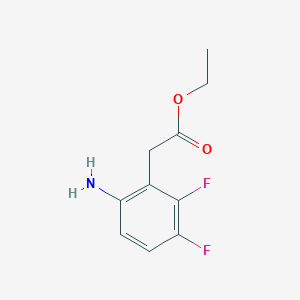
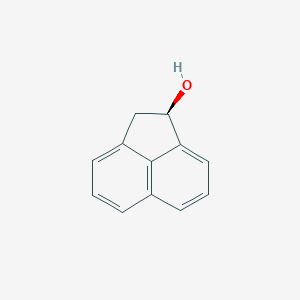
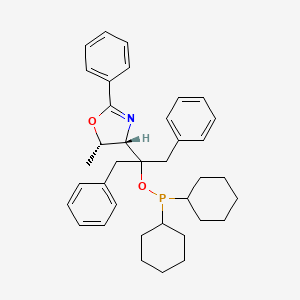
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
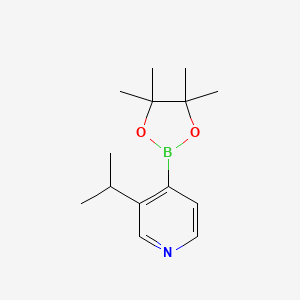
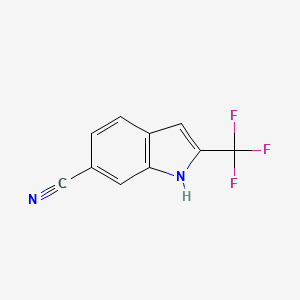
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
